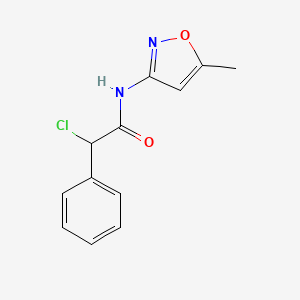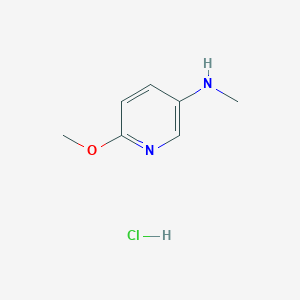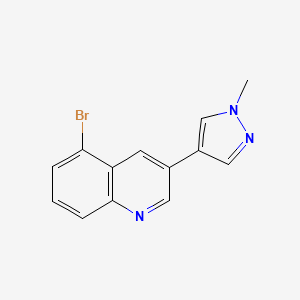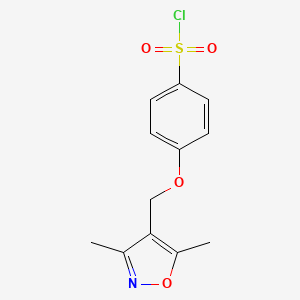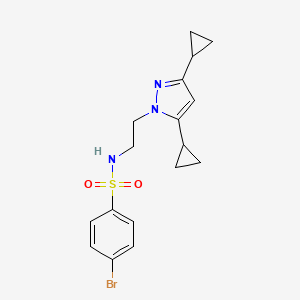
4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as BDBES, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various research fields. BDBES is a sulfonamide derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored. These compounds exhibit high singlet oxygen quantum yields, making them potent photosensitizers for Type II photodynamic therapy mechanisms, primarily used in cancer treatment. Their remarkable photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yields, position them as excellent candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Pyrazolyl Benzenesulfonamide Derivatives : A variety of pyrazolyl benzenesulfonamide derivatives have been synthesized and shown to exhibit significant anti-inflammatory and antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, showing superior gastrointestinal safety profiles compared to standard drugs like indomethacin, and some have displayed selective COX-2 enzyme inhibitory activity (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Antidiabetic Activity
Fluoropyrazolesulfonylurea and Thiourea Derivatives : The synthesis of fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives has been reported. These compounds were prepared as potential hypoglycemic agents, with preliminary biological screening revealing significant antidiabetic activity. The study involved molecular and biological properties calculations to determine favorable drug-like profiles for future drug discovery studies (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Carbonic Anhydrase Inhibition
Carbonic Anhydrase I and II Inhibition : A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds demonstrated Ki values in specific ranges, indicating potential for detailed carbonic anhydrase inhibition studies which could have implications in managing conditions like glaucoma, epilepsy, and altitude sickness (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
properties
IUPAC Name |
4-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-14-5-7-15(8-6-14)24(22,23)19-9-10-21-17(13-3-4-13)11-16(20-21)12-1-2-12/h5-8,11-13,19H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYINTZIBIFGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

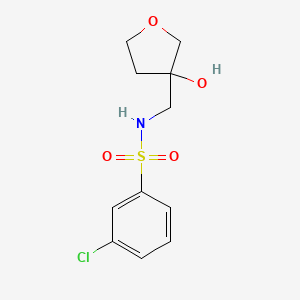
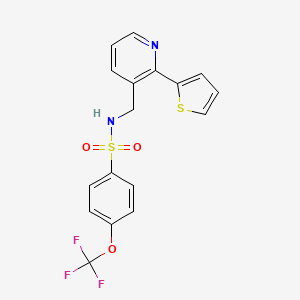

![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)



